molecular formula C13H9N3O B12866009 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile

5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12866009
M. Wt: 223.23 g/mol
InChI Key: QUCZEJFPUIVCKW-UHFFFAOYSA-N
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Description

5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with cyano and hydroxyphenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-4-hydroxybenzaldehyde with methylamine and malononitrile under basic conditions to form the desired pyrrole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar cyano and pyrrole structure but differ in their functional groups and reactivity.

    2-cyano-4-hydroxyphenyl acrylic acid: Similar in having the cyano and hydroxyphenyl groups but differs in the core structure.

Uniqueness

5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its dual cyano groups enhance its reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

5-(2-cyano-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C13H9N3O/c1-16-10(8-15)2-5-13(16)12-4-3-11(17)6-9(12)7-14/h2-6,17H,1H3

InChI Key

QUCZEJFPUIVCKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=C(C=C(C=C2)O)C#N)C#N

Origin of Product

United States

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